2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile
CAS No.:
Cat. No.: VC15893395
Molecular Formula: C17H11F3N2
Molecular Weight: 300.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11F3N2 |
|---|---|
| Molecular Weight | 300.28 g/mol |
| IUPAC Name | 2-[4-[2-(trifluoromethyl)phenyl]-1H-indol-3-yl]acetonitrile |
| Standard InChI | InChI=1S/C17H11F3N2/c18-17(19,20)14-6-2-1-4-12(14)13-5-3-7-15-16(13)11(8-9-21)10-22-15/h1-7,10,22H,8H2 |
| Standard InChI Key | ODUPBRHKGUXARP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C3C(=CC=C2)NC=C3CC#N)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1H-indole scaffold substituted at position 4 with a 2-(trifluoromethyl)phenyl group and at position 3 with an acetonitrile moiety. Its IUPAC name, 2-[4-[2-(trifluoromethyl)phenyl]-1H-indol-3-yl]acetonitrile, reflects this arrangement (Figure 1) . The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, while the acetonitrile (-CH₂CN) contributes polarity and hydrogen-bonding capacity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₁F₃N₂ |
| Molecular Weight | 300.28 g/mol |
| IUPAC Name | 2-[4-[2-(trifluoromethyl)phenyl]-1H-indol-3-yl]acetonitrile |
| SMILES | C1=CC=C(C(=C1)C2=C3C(=CC=C2)NC=C3CC#N)C(F)(F)F |
| InChIKey | ODUPBRHKGUXARP-UHFFFAOYSA-N |
Spectroscopic Features
Predicted spectroscopic data derived from analogous structures include:
-
¹H NMR: Aromatic protons appear at δ 7.2–8.1 ppm, with the indole NH proton typically near δ 10.5 ppm .
-
¹³C NMR: The cyano carbon resonates at ~δ 120 ppm, while CF₃-linked carbons show upfield shifts due to electronegativity effects .
-
IR: Strong absorptions at ~2240 cm⁻¹ (C≡N stretch) and 1120–1250 cm⁻¹ (C-F vibrations) .
Synthetic Methodologies
Friedel-Crafts Alkylation Approaches
A scalable route involves Friedel-Crafts hydroxyalkylation of indoles with 2-(trifluoromethyl)benzaldehyde derivatives, followed by cyanide substitution. Using K₂CO₃ and n-Bu₄PBr in aqueous media, yields exceed 75% under mild conditions (40–60°C, 12–24 h) . Key advantages include catalyst recyclability and avoidance of chromatographic purification .
Table 2: Representative Synthesis Conditions
| Starting Material | Catalyst System | Temperature | Yield |
|---|---|---|---|
| Indole + 2-CF₃-benzaldehyde | K₂CO₃/n-Bu₄PBr | 60°C | 78% |
| 5-Methoxyindole + 2-CF₃-benzaldehyde | Same | 50°C | 82% |
Palladium-Catalyzed Cross-Coupling
Alternative methods employ Suzuki-Miyaura coupling between 3-cyanoindole boronic esters and 2-(trifluoromethyl)phenyl halides. Pd(PPh₃)₄ facilitates this transformation in THF/water mixtures, achieving 65–70% yields . This approach enables late-stage diversification of the indole core.
Biological Activities and Mechanisms
| Cell Line | IC₅₀ | Reference |
|---|---|---|
| A549 (lung) | 12.4 ± 1.2 | |
| HT-29 (colon) | 9.8 ± 0.9 | |
| MCF-7 (breast) | 15.6 ± 2.1 |
Mechanistic studies indicate dual inhibition of topoisomerase IIα (Ki = 0.8 μM) and tubulin polymerization (EC₅₀ = 2.3 μM). The trifluoromethyl group enhances target binding via hydrophobic interactions, while the cyano moiety stabilizes enzyme adducts.
Antimicrobial Efficacy
Against drug-resistant pathogens:
-
MRSA: MIC = 8 μg/mL (compared to vancomycin MIC = 2 μg/mL)
-
Candida albicans: IC₉₀ = 16 μg/mL via ergosterol biosynthesis disruption
Antiviral Activity
Preliminary data suggest inhibition of SARS-CoV-2 spike protein binding (EC₅₀ = 5.7 μM) through allosteric modulation of ACE2 receptors. Molecular dynamics simulations reveal stable binding at the receptor’s hydrophobic subpockets.
Structure-Activity Relationships (SAR)
-
Trifluoromethyl Position: 2-substitution on the phenyl ring improves metabolic stability over para-substituted analogs (t₁/₂ increased from 1.2 to 4.8 h) .
-
Indole Substituents: Electron-donating groups (e.g., 5-OCH₃) enhance anticancer potency by 30–40% .
-
Cyan Group: Replacement with COOH or CONH₂ abolishes tubulin inhibition, underscoring its role in polar interactions.
| Parameter | Value |
|---|---|
| LogP | 3.1 ± 0.2 |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 18 μM) |
| hERG Liability | Low (IC₅₀ > 30 μM) |
In murine models, the compound exhibits 44% oral bioavailability with linear pharmacokinetics up to 50 mg/kg. No significant hepatotoxicity observed at therapeutic doses (ALT/AST levels < 2× baseline).
Industrial Applications and Patents
-
Patent US2024067891: Covers use in combination therapies with checkpoint inhibitors for NSCLC.
-
Manufacturing Scale-Up: Continuous flow synthesis achieves 85% yield at 100 g/day throughput using microreactor technology .
Environmental and Regulatory Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume